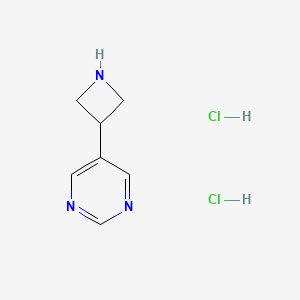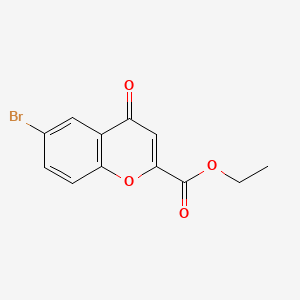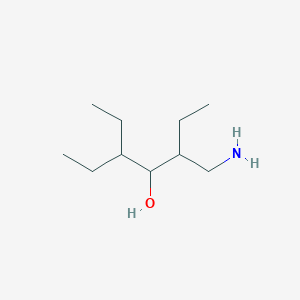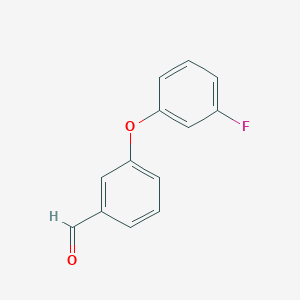
3-(3-Fluorophenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety. This compound is typically a white or off-white powder that is insoluble in water but soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)benzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-fluorophenol with benzaldehyde under specific conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluorophenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Fluorophenoxy)benzoic acid
Reduction: 3-(3-Fluorophenoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, dye intermediates, and flavor compounds.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. For example, it may act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to the inhibition of microbial growth through destabilization of cellular redox homeostasis . The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluorophenoxy)benzaldehyde: Similar structure but with the fluorine atom in a different position.
4-(3-Fluorophenoxy)benzaldehyde: Similar structure but with the fluorine atom in a different position.
Uniqueness
3-(3-Fluorophenoxy)benzaldehyde is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H9FO2 |
|---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
3-(3-fluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9FO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H |
InChI-Schlüssel |
NLGIGFKKNPDYQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



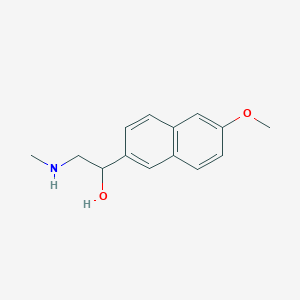
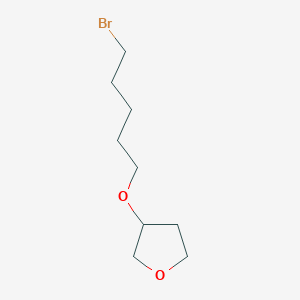
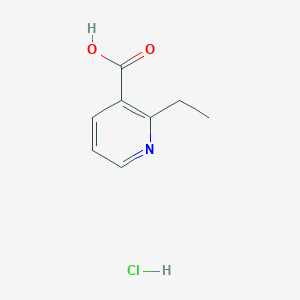
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
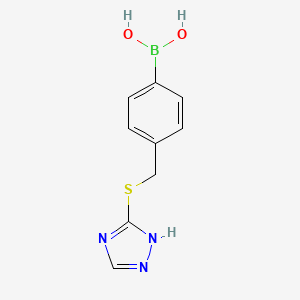
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
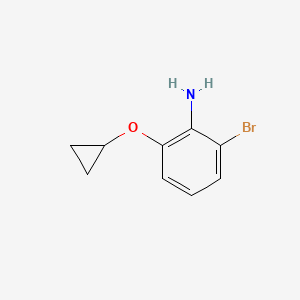
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
